molecular formula C10H18FNO B3096262 Benzyltrimethylammonium fluoride hydrate CAS No. 127582-36-9

Benzyltrimethylammonium fluoride hydrate

Cat. No. B3096262
CAS RN: 127582-36-9
M. Wt: 187.25 g/mol
InChI Key: RQVPEOYSZICMEA-UHFFFAOYSA-M
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Description

Benzyltrimethylammonium fluoride hydrate is a quaternary ammonium salt . It is commercially available as the hydrate . The compound is a source of organic-soluble fluoride to removal of silyl ether protecting groups .


Synthesis Analysis

This compound has been used as an efficient catalyst for the synthesis of Hantzsch 1,4-dihydropyridines and their oxidation into pyridines . This method is characterized by its efficiency, cost-effectiveness, and simplicity .


Molecular Structure Analysis

The molecular formula of this compound is C10H18FNO . The InChI string is InChI=1S/C10H16N.FH.H2O/c1-11(2,3)9-10-7-5-4-6-8-10;;/h4-8H,9H2,1-3H3;1H;1H2/q+1;;/p-1 . The Canonical SMILES string is CN+(C)CC1=CC=CC=C1.O.[F-] .


Chemical Reactions Analysis

This compound is a source of organic-soluble fluoride to removal of silyl ether protecting groups .


Physical And Chemical Properties Analysis

This compound has a molecular weight of 187.25 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 2 . The compound has a rotatable bond count of 2 . Its exact mass and monoisotopic mass are 187.137242360 g/mol . The topological polar surface area is 1 Ų . The heavy atom count is 13 .

Scientific Research Applications

Fluorination Reactions

Benzyltrimethylammonium fluoride hydrate is commonly used as a reactant for fluorination reactions . Fluorination is a chemical reaction that involves the introduction of fluorine (F) to a compound. It’s a crucial process in the synthesis of many pharmaceuticals and agrochemicals.

2. Removal of Silyl Ether Protecting Groups This compound is a source of organic-soluble fluoride for the removal of silyl ether protecting groups . Protecting groups are functional groups that are temporarily added to molecules to stop unwanted reactions from happening during chemical synthesis. Once their purpose has been served, they can be removed again, often with the help of compounds like this compound.

Safety and Hazards

Benzyltrimethylammonium fluoride hydrate may cause severe skin burns and eye damage . It may also cause respiratory irritation . It is advised to avoid breathing dust/fume/gas/mist/vapors/spray and to avoid contact with skin and eyes . Use of personal protective equipment and chemical impermeable gloves is recommended .

properties

IUPAC Name

benzyl(trimethyl)azanium;fluoride;hydrate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16N.FH.H2O/c1-11(2,3)9-10-7-5-4-6-8-10;;/h4-8H,9H2,1-3H3;1H;1H2/q+1;;/p-1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQVPEOYSZICMEA-UHFFFAOYSA-M
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[N+](C)(C)CC1=CC=CC=C1.O.[F-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18FNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

187.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

127582-36-9
Record name Benzenemethanaminium, N,N,N-trimethyl-, fluoride, hydrate (1:1:?)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=127582-36-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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